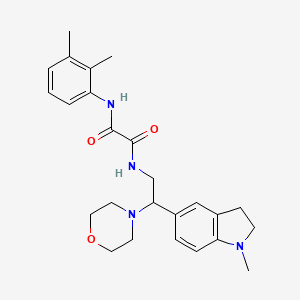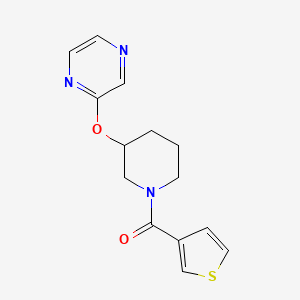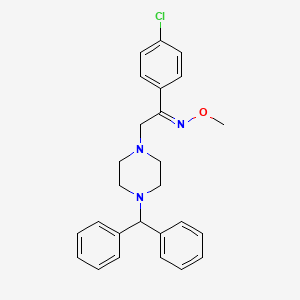
N-(2-butoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-butoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as BPAQ, is a compound that has been gaining attention in the scientific community due to its potential applications in biomedical research. BPAQ is a small molecule that has been synthesized in the laboratory and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Facile Synthesis of Complex Molecules
A study by King (2007) describes a high-yielding cyclisation technique for synthesizing complex molecules, showcasing the utility of acetamide derivatives in facilitating chemical reactions crucial for developing pharmaceuticals and other organic compounds (King, 2007).
Antitumor and Anticancer Activities
Novel Quinazolinone Analogues
Al-Suwaidan et al. (2016) synthesized novel 3-benzyl-substituted-4(3H)-quinazolinones and demonstrated their broad-spectrum antitumor activity, highlighting the potential of quinoxaline derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Antimicrobial and Antibacterial Properties
Lipophilic Acetamide Derivatives
Ahmed et al. (2018) reported on the synthesis of new lipophilic acetamide derivatives showing significant antimicrobial and anticancer properties, which could lead to the development of new therapeutic agents (Ahmed et al., 2018).
Anticonvulsant Activity
Quinoxaline Derivatives as Anticonvulsant Agents
A study by Ibrahim et al. (2013) focused on the design and synthesis of quinoxaline acetamide derivatives to evaluate their anticonvulsant activity, suggesting their potential use in treating epilepsy (Ibrahim et al., 2013).
Molecular Docking and Drug Design
Structural and Vibrational Study for Drug Design
Research by El-Azab et al. (2016) combined DFT and experimental studies on quinoxaline derivatives to understand their molecular docking and binding modes, aiding in drug design processes (El-Azab et al., 2016).
Eigenschaften
IUPAC Name |
N-(2-butoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-2-3-12-26-18-11-7-6-10-16(18)22-19(24)13-17-20(25)23-15-9-5-4-8-14(15)21-17/h4-11,17,21H,2-3,12-13H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMXYBMZDRYICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2883637.png)


![Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate](/img/structure/B2883642.png)


![2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883648.png)

![2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2883651.png)
![N'-[(6-Aminopyridin-3-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine;trihydrochloride](/img/structure/B2883653.png)
![3-{N'-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide](/img/structure/B2883654.png)

![2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2883656.png)